
N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide is a compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide typically involves the bromination of 8-hydroxyquinoline followed by sulfonamide formation. One common method involves the reaction of 8-hydroxyquinoline with bromine in chloroform to yield 5,7-dibromo-8-hydroxyquinoline . This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of environmentally friendly solvents and reagents can be considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The bromine atoms on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide has several scientific research applications:
作用機序
The mechanism of action of N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells . Additionally, it can inhibit the activity of certain enzymes and proteins involved in cell signaling pathways, further contributing to its anticancer and antimicrobial effects .
類似化合物との比較
Similar Compounds
5,7-dibromo-8-hydroxyquinoline: A precursor in the synthesis of N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide.
Quinolin-8-yl 4-chlorobenzoate: Another quinoline derivative with similar biological activities.
2-[(5,7-dibromo-quinolin-8-yl)-oxy]-N-(2-meth-oxy-phen-yl)acetamide: A related compound with potential anticancer properties.
Uniqueness
This compound is unique due to its specific combination of bromine atoms and sulfonamide group, which confer distinct chemical and biological properties
特性
CAS番号 |
21868-75-7 |
|---|---|
分子式 |
C16H12Br2N2O2S |
分子量 |
456.2 g/mol |
IUPAC名 |
N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H12Br2N2O2S/c1-10-4-6-11(7-5-10)23(21,22)20-16-14(18)9-13(17)12-3-2-8-19-15(12)16/h2-9,20H,1H3 |
InChIキー |
QOBCKJQCOVTSGL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C3=C2N=CC=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



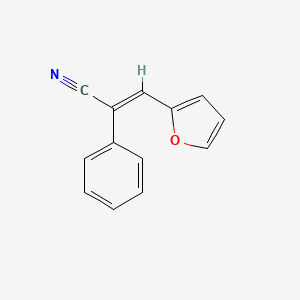
![1-[4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethan-1-one](/img/structure/B12880028.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one](/img/structure/B12880037.png)

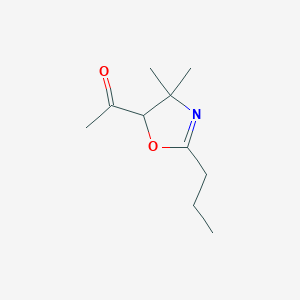
![2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12880074.png)
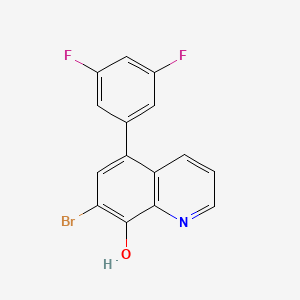
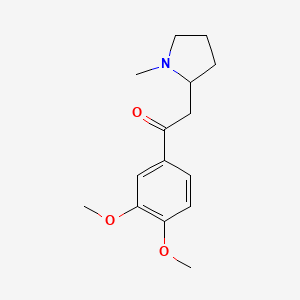

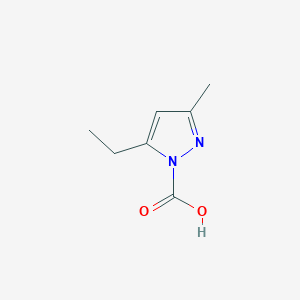
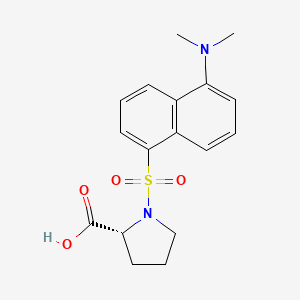
![5-Hydroxy-4-{3-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12880119.png)
